2-((2-Methylquinolin-6-yl)oxy)acetic acid
Description
2-((2-Methylquinolin-6-yl)oxy)acetic acid is a quinoline derivative featuring a methyl substituent at the 2-position of the quinoline ring and an acetic acid group attached via an ether linkage at the 6-position. Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The acetic acid moiety enhances solubility and facilitates further chemical modifications, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-(2-methylquinolin-6-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-3-9-6-10(16-7-12(14)15)4-5-11(9)13-8/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKQJLPELOKZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-Methylquinolin-6-yl)oxy)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of anthranilic acid derivatives .
Chemical Reactions Analysis
2-((2-Methylquinolin-6-yl)oxy)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Antiviral Applications
One of the notable applications of 2-((2-Methylquinolin-6-yl)oxy)acetic acid is its role as a latency-reversing agent (LRA) in HIV research. The compound has been identified as part of a series of derivatives that demonstrate the ability to reactivate latent HIV-1, which is crucial for developing effective therapies for HIV/AIDS. The "shock and kill" strategy, which aims to eliminate latent viral reservoirs, has gained attention, and compounds like this compound are being evaluated for their dual mechanisms of action involving histone deacetylase (HDAC) inhibition and modulation of nuclear factor of activated T-cells (NFAT) pathways .
Case Study: Reactivation of Latent HIV-1
In a study evaluating various analogues, compounds derived from this compound exhibited significant reactivation of latent HIV-1 gene expression in J-Lat A2 cells. The compounds were assessed for their efficacy in inducing green fluorescent protein (GFP) expression, which serves as a marker for viral reactivation. The results indicated that specific modifications to the alkyl chain length and the introduction of different zinc-binding groups (ZBGs) significantly influenced the reactivation efficiency .
Cancer Research
Another promising area for this compound is in cancer treatment research. Studies have shown that derivatives of this compound can induce mitochondrial dysfunction and apoptosis in cancer cell lines, such as HT-29 colorectal cancer cells. The mechanism involves caspase activation and disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Neuropharmacology
Recent studies have also explored the neuropharmacological effects of compounds related to this compound, particularly in relation to dopamine receptor activity. It has been observed that modifications to the quinoline structure can influence the bias towards G protein signaling pathways versus β-arrestin recruitment in dopamine D2 receptor agonists. This suggests potential applications in treating neurological disorders where dopamine signaling plays a critical role .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical transformations that allow for structural modifications aimed at enhancing biological activity. The incorporation of various functional groups and linker lengths has been shown to affect the pharmacological properties significantly. This adaptability makes it a valuable scaffold for further drug development .
Mechanism of Action
The mechanism of action of 2-((2-Methylquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and applications of 2-((2-Methylquinolin-6-yl)oxy)acetic acid with related compounds:
Key Observations :
- Functional Group Impact : Ester derivatives (e.g., ethyl or methyl esters) are often precursors to the free acid, offering better solubility in organic solvents during synthesis .
- Bioactivity: Chloro, phenyl, and ketone groups in ’s compound enhance its specificity for therapeutic targets, contrasting with the simpler structure of 2-(quinolin-6-yl)acetic acid .
Biological Activity
2-((2-Methylquinolin-6-yl)oxy)acetic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H11NO3
- Molecular Weight : 219.22 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacteriostatic | 32 |
| Escherichia coli | Bactericidal | 64 |
| Pseudomonas aeruginosa | Bacteriostatic | 128 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains, with stronger activity observed against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment of human cancer cell lines with this compound resulted in significant cell death, as evidenced by increased caspase activity.
Case Study:
In a study examining the effects of quinoline derivatives on ovarian cancer cells (SK-OV-3), it was found that this compound led to a dose-dependent decrease in cell viability. The compound was noted to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound enhances ROS production, contributing to its cytotoxic effects against cancer cells and bacteria .
- Receptor Interaction : The structural similarity to known bioactive compounds allows it to interact with various cellular receptors, influencing signaling pathways related to growth and apoptosis.
Research Findings
A study focusing on the synthesis and biological evaluation of quinoline derivatives demonstrated that modifications at the acetic acid moiety could significantly enhance antimicrobial and anticancer activities. The introduction of electron-withdrawing groups was found to increase potency against certain bacterial strains while maintaining low toxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
